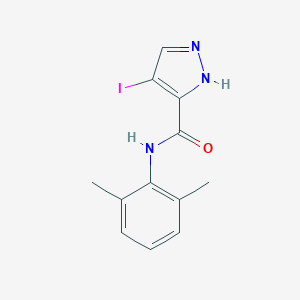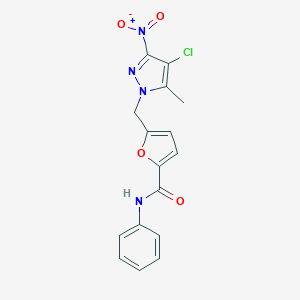![molecular formula C20H18ClNO3 B213641 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide, also known as CPPF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of carboxamide compounds and has been found to have potential applications in various fields such as neuroscience, pharmacology, and molecular biology.
Mechanism of Action
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide acts as a competitive antagonist of the P2X7 receptor by binding to the ATP-binding site of the receptor. This leads to the inhibition of the receptor function and downstream signaling pathways. The P2X7 receptor is known to be involved in the activation of the inflammasome, a complex of proteins that is involved in the regulation of the immune response. By blocking the function of the P2X7 receptor, 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to reduce inflammation and pain in various disease models.
Biochemical and physiological effects:
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to have various biochemical and physiological effects in different systems. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 in the brain and peripheral tissues. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has also been found to reduce the activation of microglia, the immune cells of the brain that are involved in neuroinflammation. In addition, 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to reduce pain and improve cognitive function in various disease models.
Advantages and Limitations for Lab Experiments
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has several advantages as a tool for scientific research. It is a selective and potent antagonist of the P2X7 receptor, which makes it a valuable tool to study the function of this receptor in various systems. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in lab experiments. It has been found to have off-target effects on other receptors and ion channels, which may complicate the interpretation of the results. In addition, the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in animal models may not accurately reflect the effects of the compound in humans.
Future Directions
There are several future directions for the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in scientific research. One area of interest is the role of the P2X7 receptor in cancer. It has been found to be overexpressed in various types of cancer, and the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide as a potential anti-cancer agent is currently being explored. Another area of interest is the development of more selective and potent antagonists of the P2X7 receptor. This could lead to the development of new drugs for the treatment of various inflammatory and neurological diseases. Finally, the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide as a tool to study the function of other receptors and ion channels in the nervous system is also an area of potential future research.
Synthesis Methods
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide can be synthesized by reacting 2-chlorophenylacetonitrile with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenethylamine in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been extensively used in scientific research as a tool to study the function of various receptors and ion channels in the nervous system. It has been found to selectively block the function of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes such as inflammation, pain, and neurodegeneration. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has also been used to study the role of the P2X7 receptor in various disease models such as neuropathic pain, multiple sclerosis, and Alzheimer's disease.
properties
Product Name |
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
|---|---|
Molecular Formula |
C20H18ClNO3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-14(15-7-3-2-4-8-15)22-20(23)19-12-11-16(25-19)13-24-18-10-6-5-9-17(18)21/h2-12,14H,13H2,1H3,(H,22,23) |
InChI Key |
YHLXGHSYNDUKQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)


![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)